2-Bromo-3-methylbenzoic acid

Catalog No.
S672010
CAS No.
53663-39-1
M.F
C8H7BrO2
M. Wt
215.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-methylbenzoic acid

CAS Number

53663-39-1

Product Name

2-Bromo-3-methylbenzoic acid

IUPAC Name

2-bromo-3-methylbenzoic acid

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

InChI

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

LSRTWJCYIWGKCQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)O)Br

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)Br

Synthesis and Characterization:

2-Bromo-3-methylbenzoic acid is an organic compound with the chemical formula C₈H₇BrO₂. It is a white crystalline solid with a melting point of 135-138 °C []. Several methods have been reported for its synthesis, including the bromination of 3-methylbenzoic acid and the methylation of 2-bromobenzoic acid [, ]. Its structure and purity can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of 2-bromo-3-methylbenzoic acid, its structure and properties suggest potential applications in various fields:

  • Intermediate in Organic Synthesis: The presence of both a bromine and a carboxylic acid group makes 2-bromo-3-methylbenzoic acid a versatile intermediate for further organic synthesis. The bromo group can be readily substituted for other functional groups through various reactions, allowing the creation of diverse new molecules.
  • Material Science: The aromatic ring structure and functional groups of 2-bromo-3-methylbenzoic acid could potentially be utilized in the development of new materials with specific properties. For example, it could be explored as a precursor for the synthesis of polymers or liquid crystals.
  • Biomedical Research: The potential biological activity of 2-bromo-3-methylbenzoic acid or its derivatives has not been extensively explored. However, its structural similarity to known bioactive molecules could warrant further investigation in specific areas like drug discovery or development of new therapeutic agents.

2-Bromo-3-methylbenzoic acid is an aromatic compound characterized by the presence of a bromine atom and a carboxylic acid functional group attached to a methyl-substituted benzene ring. Its molecular formula is C8H7BrO2C_8H_7BrO_2 and it has a molecular weight of approximately 215.04 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features, which allow it to participate in various

Currently, there is no documented information regarding the specific mechanism of action of 2-Bromo-3-methylbenzoic acid in biological systems.

As with most organic compounds, specific safety information on 2-Bromo-3-methylbenzoic acid is limited. However, due to the presence of bromine, it is advisable to handle it with care, assuming potential irritation and following standard laboratory safety protocols for organic chemicals [].

2-Bromo-3-methylbenzoic acid can undergo several chemical transformations, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of 2-bromo-3-methylbenzene .

The synthesis of 2-bromo-3-methylbenzoic acid can be achieved through various methods:

  • Bromination of 3-Methylbenzoic Acid: This method involves treating 3-methylbenzoic acid with bromine in an organic solvent under controlled conditions. The reaction typically requires heating and stirring to ensure complete bromination at the desired position on the aromatic ring .
  • Copper-Catalyzed Amination: This approach utilizes copper catalysts to facilitate the reaction between 2-bromo-3-methylbenzoic acid and amines, resulting in the formation of N-phenyl-3-methylanthranilic acid, showcasing its utility in complex organic syntheses .

2-Bromo-3-methylbenzoic acid finds applications in several areas:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research: It is utilized in proteomics research as a reagent for modifying proteins or other biomolecules .
  • Material Science: Its derivatives may be explored for use in polymer chemistry or as precursors for novel materials.

Several compounds share structural similarities with 2-bromo-3-methylbenzoic acid, including:

Compound NameMolecular FormulaKey Features
2-Bromo-4-nitrotolueneC7H6BrNC_7H6BrNContains a nitro group; used in dye synthesis.
3-Methylbenzoic AcidC8H8O2C_8H8O2Lacks bromine; simpler structure; common precursor.
4-Bromo-3-methylbenzoic AcidC8H7BrO2C_8H7BrO2Similar structure; different substitution pattern.

Uniqueness: The presence of both a bromine atom and a carboxylic acid group distinguishes 2-bromo-3-methylbenzoic acid from its analogs, providing unique reactivity patterns that are valuable in synthetic chemistry.

Melting Point and Phase Behavior

2-Bromo-3-methylbenzoic acid exhibits well-defined melting characteristics with a melting point range of 135-138°C [1] [2] [3] [4] [5]. This relatively narrow melting point range indicates good purity and crystalline structure consistency across different commercial sources. The compound maintains its crystalline integrity up to the melting point without observable decomposition, demonstrating thermal stability in its solid phase [1] [3].

The phase behavior of 2-Bromo-3-methylbenzoic acid follows typical patterns for substituted aromatic carboxylic acids. The melting process represents a first-order phase transition from the crystalline solid state to the liquid phase. The relatively high melting point compared to unsubstituted benzoic acid (122°C) reflects the increased molecular weight and the influence of the bromine substituent on intermolecular interactions [1] [2].

Temperature-dependent studies on structurally similar compounds indicate that the compound exhibits predictable thermal expansion in the solid state below the melting point. The crystalline structure remains stable throughout normal handling and storage temperature ranges, with no evidence of polymorphic transitions or solid-state phase changes below the melting temperature [1] [5].

Table 3.1: Melting Point Data for 2-Bromo-3-methylbenzoic Acid

SourceMelting Point (°C)MethodPurity
ChemicalBook135-138LiteratureCommercial grade
Sigma-Aldrich135-138Experimental97%
TCI Chemicals135-139GC analysis>98%
Fisher Scientific135-138HPLC96% min

Solubility Profiles in Organic Solvents

The solubility behavior of 2-Bromo-3-methylbenzoic acid varies significantly across different solvent systems, reflecting the compound's amphiphilic nature with both hydrophobic aromatic regions and hydrophilic carboxylic acid functionality [6]. Experimental investigations using gravimetric methods have established comprehensive solubility data across temperature ranges from 278.15 to 328.15 K [7] [6].

High Solubility Solvents:
The compound demonstrates excellent solubility in polar aprotic solvents, particularly tetrahydrofuran and N,N-dimethylformamide [7] [6]. These solvents effectively solvate both the aromatic ring system and the carboxylic acid group through dipole-dipole interactions and hydrogen bonding. Methanol serves as an effective solvent, with commercial sources consistently reporting good solubility in this alcohol [1] [6].

Moderate Solubility Solvents:
Ethyl acetate and ethanol provide moderate dissolution capacity for the compound [7] [6]. The solubility in these solvents shows temperature dependence, with increased dissolution at elevated temperatures following typical endothermic dissolution patterns.

Low Solubility Systems (Antisolvents):
Three solvents have been identified as effective antisolvents for crystallization processes: water, acetonitrile, and cyclohexane [7] [6]. These solvents demonstrate poor solvation of the compound, making them valuable for purification and recrystallization procedures.

Table 3.2: Solubility Classification of 2-Bromo-3-methylbenzoic Acid

Solvent CategorySolventsSolubility BehaviorApplication
High SolubilityTHF, DMF, MethanolExcellent dissolutionReaction medium, extraction
Moderate SolubilityEthyl acetate, EthanolTemperature-dependentPurification processes
Low SolubilityWater, Acetonitrile, CyclohexanePoor dissolutionAntisolvent crystallization

The modified Apelblat model has proven most effective for correlating solubility data across both pure solvents and binary solvent mixtures, providing reliable predictive capabilities for process design [7] [6].

Acid-Base Behavior and pKa Determination

2-Bromo-3-methylbenzoic acid exhibits characteristic carboxylic acid behavior with a pKa value of 2.92 ± 0.10 [1]. This value positions the compound as a moderately strong organic acid, significantly more acidic than unsubstituted benzoic acid (pKa = 4.20) due to the electron-withdrawing effect of the bromine substituent [1] [8].

The presence of the bromine atom at the ortho position relative to the carboxylic acid group creates an inductive electron withdrawal effect that stabilizes the conjugate base (carboxylate anion) [1]. This stabilization increases the tendency for proton dissociation, resulting in enhanced acidity compared to methylbenzoic acid isomers without halogen substitution.

Comparative pKa Analysis:

  • 2-Bromo-3-methylbenzoic acid: 2.92 ± 0.10 [1]
  • 3-Bromo-2-methylbenzoic acid: 3.56 ± 0.10 [8] [9]
  • Benzoic acid: 4.20
  • 3-Methylbenzoic acid: 4.27

The position-dependent acidity demonstrates the significant influence of substituent positioning on electronic effects. The 2-bromo substitution pattern provides greater acid-strengthening compared to the 3-bromo isomer, reflecting optimal inductive withdrawal from the ortho position [1] [8].

Ionization Equilibrium:
At physiological pH (7.4), 2-Bromo-3-methylbenzoic acid exists predominantly in its ionized carboxylate form, with an ionization fraction exceeding 99.9%. This complete ionization at biological pH values influences the compound's behavior in aqueous biological systems and affects its pharmacokinetic properties when used as pharmaceutical intermediates [1].

Thermal Decomposition Pathways

The thermal decomposition of 2-Bromo-3-methylbenzoic acid follows characteristic pathways observed in brominated aromatic carboxylic acids. While specific decomposition studies for this exact compound are limited, extensive research on structurally related brominated benzoic acids provides insight into expected thermal degradation mechanisms [10] [11] [12].

Primary Decomposition Mechanisms:

Decarboxylation Process:
The primary thermal decomposition pathway involves decarboxylation at temperatures above 200°C [10] [11]. This process results in the loss of carbon dioxide and formation of the corresponding brominated toluene derivative. The reaction proceeds through a concerted mechanism involving C-C bond cleavage at the carboxyl carbon [11].

Debromination Reactions:
At elevated temperatures (>300°C), debromination becomes a significant decomposition pathway [10] [13] [14]. This process generates hydrogen bromide (HBr) as a major gaseous product, along with the formation of methylbenzoic acid or related dehalogenated species [13] [14].

Oxidative Decomposition:
In the presence of oxygen, thermal decomposition may proceed through oxidative pathways leading to the formation of phenolic compounds, carbon oxides, and various brominated aromatic intermediates [10] [12].

Table 3.3: Thermal Decomposition Products of 2-Bromo-3-methylbenzoic Acid

Temperature Range (°C)Primary ProductsSecondary ProductsMechanism
200-250CO₂, 2-Bromo-3-methyltolueneTrace organicsDecarboxylation
250-350HBr, 3-Methylbenzoic acidBrominated aromaticsDebromination
>350CO, CO₂, HBrPhenols, charComplex degradation

Environmental and Safety Considerations:
The thermal decomposition generates hydrogen bromide, a highly corrosive and toxic gas [15] [14] [16]. Industrial processes involving thermal treatment of this compound require appropriate scrubbing systems to capture halogenated decomposition products. The formation of brominated organic compounds during incomplete combustion raises environmental concerns regarding persistent organic pollutant formation [13] [16].

Thermal Stability Assessment:
Under normal storage and handling conditions (room temperature, dry environment), 2-Bromo-3-methylbenzoic acid demonstrates excellent thermal stability with no observable decomposition [1] [5]. The compound can be safely stored and processed at temperatures well below 100°C without thermal degradation concerns. However, applications requiring elevated temperatures above 150°C should consider potential decomposition pathways and implement appropriate safety measures [15] [17] [18].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-3-methylbenzoic acid

Dates

Last modified: 08-15-2023

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